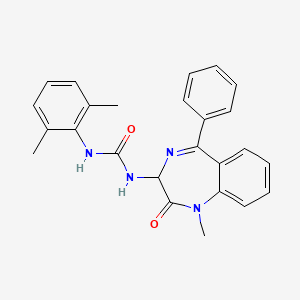
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (often referred to as a benzodiazepine derivative) exhibits significant biological activity, particularly as a selective antagonist for gastrin/cholecystokinin B (CCK-B) receptors. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is C25H24N4O2, with a molecular weight of approximately 412.493 g/mol . Its structure includes a urea moiety linked to a substituted benzodiazepine framework, enhancing its lipophilicity and biological activity.
Receptor Interaction
This compound has demonstrated high affinity for CCK-B receptors:
- Ki Value : 0.068 nM, indicating potent inhibitory effects on gastric acid secretion in various animal models .
This selectivity is crucial as it minimizes interactions with other receptor types, such as CCK-A and benzodiazepine receptors, which can lead to unwanted side effects.
Pharmacological Effects
In vivo studies have shown that this compound effectively inhibits pentagastrin-induced gastric acid secretion. The effective dose (ED50) for this inhibition was recorded at 0.0078 µmol/kg when administered intravenously . This suggests potential applications in treating gastrointestinal disorders related to gastrin signaling.
Comparative Analysis with Similar Compounds
The following table summarizes the pharmacological profiles of related compounds:
| Compound Name | Structure | Ki Value (nM) | Selectivity | Notes |
|---|---|---|---|---|
| 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl... | Structure | 0.068 | High | Selective CCK-B antagonist |
| L-365260 | Structure | 19 | Moderate | Benzodiazepine derivative |
| YM022 | Structure | 0.11 | High | Potent CCK-B receptor antagonist |
| Cl-988 | Structure | 6.3 | Low | Less selective than YM022 |
This table highlights the unique potency and selectivity of 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl...) compared to other known antagonists.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzodiazepine core.
- Introduction of the urea moiety.
- Substitution of the 2,6-dimethylphenyl group to enhance lipophilicity.
These steps are crucial for achieving the desired pharmacological properties and ensuring high selectivity for CCK-B receptors.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study A : In a rat model, the compound significantly reduced gastric acid secretion in response to gastrin stimulation.
- Study B : Comparative analysis with other CCK-B antagonists indicated superior efficacy and lower side effects due to its selective binding profile.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-10-9-11-17(2)21(16)27-25(31)28-23-24(30)29(3)20-15-8-7-14-19(20)22(26-23)18-12-5-4-6-13-18/h4-15,23H,1-3H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJLYSSAVFKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














